5,5',5'',5'''-Silanetetrayltetraisophthalic acid
Overview
Description
5,5',5'',5'''-Silanetetrayltetraisophthalic acid is a useful research compound. Its molecular formula is C32H20O16Si and its molecular weight is 688.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Detection and Sensing
5,5',5'',5'''-Silanetetrayltetraisophthalic acid and similar compounds are used in the development of fluorescence-based detection systems. For instance, lanthanide metal-organic frameworks (LMOFs) prepared with related compounds like 5-boronoisophthalic acid have been utilized for the selective ratiometric fluorescence detection of fluoride ions. This application is significant in environmental monitoring and analytical chemistry due to its high selectivity and low detection limits (Yang et al., 2017).
Material Science and Engineering
In material science, compounds analogous to this compound are employed in enhancing the properties of various materials. For example, the synthesis and characterization of phosphorus- and silicon-containing flame-retardant curing agents, which include similar compounds, have been studied for their effect on the thermal properties of epoxy resins. These compounds contribute to significant improvements in flame retardancy and thermal stability of the materials (Agrawal & Narula, 2014).
Renewable Resources and Green Chemistry
The compound and its derivatives are also explored in the context of green chemistry and renewable resources. For instance, in the pursuit of renewable PET (polyethylene terephthalate), studies have been conducted on reactions catalyzed by Lewis acid molecular sieves using silicon-based compounds. This research is crucial for developing sustainable alternatives to conventional petroleum-based products (Pacheco et al., 2015).
Catalysis and Chemical Reactions
In catalysis, silicon-containing compounds similar to this compound are significant. For example, hierarchical ZSM-5 microspheres have been constructed aided by silane coupling agents like 3-glycidoxypropyltrimethoxysilane, improving the mesoporosity and catalytic performance of ZSM-5 in benzylation reactions (Chu et al., 2014).
Properties
IUPAC Name |
5-tris(3,5-dicarboxyphenyl)silylbenzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20O16Si/c33-25(34)13-1-14(26(35)36)6-21(5-13)49(22-7-15(27(37)38)2-16(8-22)28(39)40,23-9-17(29(41)42)3-18(10-23)30(43)44)24-11-19(31(45)46)4-20(12-24)32(47)48/h1-12H,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGGZEVURGEGQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)[Si](C2=CC(=CC(=C2)C(=O)O)C(=O)O)(C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20O16Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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